N-(4-methylbenzyl)-1H-benzimidazole-6-carboxamide
Description
Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Drug Discovery
The benzimidazole scaffold is a privileged structure in drug discovery due to its versatile binding properties and broad spectrum of biological activities. nih.gov Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, including enzymes and receptors. This has led to the development of a wide range of drugs with diverse therapeutic applications.
The benzimidazole ring system is a key component of vitamin B12. nih.gov Its ability to be readily synthesized and modified with various substituents allows medicinal chemists to fine-tune the pharmacological properties of benzimidazole-based compounds. These modifications can enhance potency, selectivity, and pharmacokinetic profiles. The diverse biological activities reported for benzimidazole derivatives include antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties. nih.govnih.govnih.gov
Overview of Therapeutic Applications of Benzimidazole Derivatives in Preclinical Research
Preclinical research has demonstrated the potential of benzimidazole derivatives across a multitude of therapeutic areas. The versatility of the benzimidazole scaffold allows for the development of compounds with a wide array of biological activities.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. nih.govrsc.org These compounds have been shown to target various mechanisms involved in cancer progression, including topoisomerase inhibition and disruption of microtubule formation. nih.gov For example, some N-substituted benzimidazole derivatives have shown potent activity against various cancer cell lines, with some compounds exhibiting stronger anticancer effects than established drugs like paclitaxel. nih.gov
Antimicrobial Activity: The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents. rsc.orgnih.gov Derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. rsc.org Their mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase. nih.gov
Other Therapeutic Areas: Beyond cancer and infectious diseases, preclinical studies have explored benzimidazole derivatives for their potential as anxiolytics, anticonvulsants, and anti-inflammatory agents. jyoungpharm.orgresearchgate.net The specific substitutions on the benzimidazole core play a crucial role in determining the therapeutic application.
Below is an interactive data table summarizing the preclinical therapeutic applications of various benzimidazole derivatives:
| Therapeutic Area | Example Compound Class | Mechanism of Action (where known) | Reference |
| Anticancer | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Inhibition of dihydrofolate reductase, VEGFR-2, and HDAC6 | nih.govrsc.org |
| Anticancer | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Topoisomerase IIα inhibition | nih.gov |
| Antimicrobial | Bis-benzimidazole derivatives | Not specified | nih.gov |
| Anxiolytic | Substituted benzimidazole derivatives | Not specified | jyoungpharm.org |
| Anticonvulsant | Benzimidazole molecules with hydrazine (B178648) carboxamides | NMDA receptor antagonism | researchgate.net |
Rationale for Research on N-(4-methylbenzyl)-1H-benzimidazole-6-carboxamide as a Novel Chemical Entity
While specific research on this compound is not extensively available in the public domain, the rationale for its investigation can be inferred from studies on related compounds. The design of this molecule likely aims to explore novel therapeutic potential by combining specific structural features.
The N-(4-methylbenzyl) group introduces a lipophilic and sterically defined substituent at the N-1 position of the benzimidazole ring. This modification can influence the compound's binding affinity to its biological target and its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADMET). nih.gov
The carboxamide group at the 6-position is a common feature in many biologically active benzimidazoles. nih.govstjohns.edu This group can participate in hydrogen bonding interactions with biological targets, enhancing binding and potency. The specific substitution on the carboxamide nitrogen further allows for the fine-tuning of the molecule's properties.
The combination of these structural motifs in this compound suggests a deliberate design strategy to create a novel chemical entity with potentially improved or unique pharmacological activities. Research into this compound would likely focus on evaluating its efficacy in areas where other benzimidazole derivatives have shown promise, such as oncology or infectious diseases. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-2-4-12(5-3-11)9-17-16(20)13-6-7-14-15(8-13)19-10-18-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHDTCWOJUFWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action and Molecular Target Identification of N 4 Methylbenzyl 1h Benzimidazole 6 Carboxamide Derivatives
Elucidation of Specific Protein-Ligand Interactions through Binding Assays
The biological activity of benzimidazole (B57391) derivatives is often attributed to their ability to interact with specific protein targets. Binding assays on analogues of N-(4-methylbenzyl)-1H-benzimidazole-6-carboxamide have identified several key protein interactions.
Notably, certain benzimidazole carboxamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair. stjohns.edu For instance, Veliparib, a 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, demonstrates significant inhibition of PARP-1 and PARP-2. nih.gov The benzimidazole scaffold plays a crucial role in the binding of these inhibitors to the enzyme's active site. stjohns.edu
Furthermore, another derivative, Binimetinib [5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide], is a highly selective inhibitor of MEK1/2, with an IC50 of 12 nmol/L. nih.gov This inhibition is non-ATP-competitive, highlighting a specific interaction with the target protein kinases. nih.gov The unique substitutions on the benzimidazole core contribute to this high selectivity and potency. nih.gov
The following table summarizes the inhibitory activities of some benzimidazole carboxamide derivatives against various protein targets.
| Compound Name | Target Protein | IC50/Ki Value | Reference |
| Veliparib (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) | PARP-1 | 5.2 nmol/L | nih.gov |
| Veliparib (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) | PARP-2 | 2.9 nmol/L | nih.gov |
| Binimetinib [5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide] | MEK1/2 | 12 nmol/L | nih.gov |
Cellular Pathway Modulation by this compound Analogues
The interaction of benzimidazole-6-carboxamide analogues with their molecular targets translates into the modulation of various cellular pathways, often leading to anticancer effects. nih.gov These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis. nih.gov
Studies on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have demonstrated their ability to induce apoptosis and cause cell cycle arrest at the S phase in cancer cells. nih.gov The cytotoxic effects of these compounds are often linked to their ability to inhibit key enzymes involved in cancer progression. nih.gov
For instance, the inhibition of MEK1/2 by Binimetinib leads to the suppression of the ERK signaling pathway, which is crucial for cell proliferation and survival. nih.gov This ultimately promotes cancer cell apoptosis and hinders tumor growth. nih.gov Similarly, derivatives targeting protein kinase CK2 and c-Met tyrosine kinase have shown potent anticancer activity by interfering with their respective signaling pathways. nih.gov
DNA Interaction Studies
The structural similarity of the benzimidazole core to purine (B94841) bases suggests that these compounds can interact with nucleic acids. nih.gov Indeed, studies have shown that benzimidazole derivatives can bind to DNA through various modes, including groove binding and intercalation. researchgate.netnih.gov
The specific mode of interaction is often dependent on the nature and position of the substituents on the benzimidazole ring. nih.gov For example, some bis-benzimidazoles have been reported to interact with the minor groove of DNA, while other derivatives, such as benzimidazole-acridine conjugates, act as DNA intercalators. nih.gov
Furthermore, certain benzimidazole derivatives, such as Bendamustine, function as DNA alkylating agents, forming covalent bonds with DNA and disrupting its replication and transcription. tandfonline.com This mechanism contributes to their cytotoxic effects against cancer cells. The ability of this compound and its analogues to interact with DNA makes this a significant area of their mechanism of action.
Structure-Based Drug Design Insights for Benzimidazole-6-carboxamides
Structure-activity relationship (SAR) studies and computational modeling have provided valuable insights into the design of potent and selective benzimidazole-6-carboxamide derivatives. nih.gov The nature and position of substituents on the benzimidazole scaffold are critical for their biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling studies have been employed to understand the structural requirements for the activity of benzimidazole derivatives against various targets. For example, 3D-QSAR models for benzimidazole-based agonists of the Farnesoid X receptor (FXR) have highlighted the importance of hydrophobic features and aromatic rings for potent activity.
Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of their target proteins. For PARP-1 inhibitors, docking studies have revealed key hydrogen bonding and hydrophobic interactions that are essential for high-affinity binding. stjohns.edu These computational approaches are instrumental in the rational design and optimization of novel benzimidazole-6-carboxamide derivatives with improved therapeutic profiles.
Structure Activity Relationship Sar and Lead Optimization for Benzimidazole 6 Carboxamide Scaffolds
Impact of Substitution at the N1 Position of the Benzimidazole (B57391) Ring
Substitutions at the N1 position of the benzimidazole ring have been shown to be a key determinant of the biological activity and potency of benzimidazole-6-carboxamide derivatives. The nature of the substituent at this position can influence the compound's interaction with its biological target, as well as its physicochemical properties such as solubility and membrane permeability.
Research has indicated that the introduction of various substituents, including heterocyclic moieties, at the N1 position can lead to effective anti-inflammatory agents. For instance, the substitution of a benzyl group at the 1-position has been found to enhance anti-inflammatory action nih.gov. This suggests that a hydrophobic substituent at this position may be favorable for activity.
In the context of anticancer agents, N-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity. Studies on novel N-substituted benzimidazole derived carboxamides have shown that the type of substituent at the N1 position has a strong impact on their biological activity nih.govsemanticscholar.org. For example, N-methyl-substituted derivatives have shown promising and selective activity against certain cancer cell lines nih.gov. Furthermore, a study on benzimidazole-derived Schiff bases revealed that an N-phenyl substitution on the benzimidazole nucleus resulted in a compound with strong antiproliferative activity against several cancer cell lines.
The size and nature of the N1-substituent are crucial. While bulky aromatic groups can enhance activity, there is an optimal size for this substituent. For instance, in a series of PqsR inhibitors, an isopropyl group at the N1 position was found to be optimal for activity, with both smaller and larger substituents leading to a decrease in potency. This highlights the importance of the steric and lipophilic properties of the N1 substituent for optimal interaction with the target protein.
The following table summarizes the impact of various N1-substituents on the biological activity of benzimidazole derivatives:
| N1-Substituent | Biological Activity | Compound Series | Reference |
| Benzyl | Enhanced anti-inflammatory action | 1,2,6-trisubstituted benzimidazoles | nih.gov |
| Methyl | Pronounced antiproliferative activity (selective) | N-substituted benzimidazole carboxamides | nih.gov |
| Phenyl | Strong antiproliferative activity | Benzimidazole-derived Schiff bases | |
| Isobutyl | Strong antiproliferative activity | N-substituted benzimidazole carboxamides | mdpi.com |
| Isopropyl | Optimal for PqsR inhibitory activity | Benzimidazole derived PqsR inhibitors |
Influence of Substituents at the C2 Position of the Benzimidazole Ring
The C2 position of the benzimidazole ring is a critical site for modification, and substitutions at this position profoundly influence the biological activity of benzimidazole-6-carboxamide scaffolds. A wide array of substituents, ranging from simple alkyl chains to complex aromatic and heterocyclic systems, have been explored at this position, leading to the discovery of potent inhibitors for various biological targets.
For instance, in the development of anti-inflammatory agents, benzimidazoles with an anacardic acid substituent at the C2 position have been shown to inhibit COX-2 nih.govmdpi.com. The nature of the substituent at C2 can also direct the compound's activity towards different receptors. For example, a C2 diarylamine substitution can lead to bradykinin receptor antagonism nih.govmdpi.com.
In the realm of anticancer research, 2-aryl benzimidazoles are a well-established class of compounds with significant tumor-inhibiting properties. The substitution of a 2-trimethoxyphenyl group, mimicking the A ring of combretastatin A-4, has led to potent anti-tubulin agents. The electronic properties of the C2-aryl substituent play a crucial role, with electron-donating groups often enhancing activity.
Furthermore, the development of Poly(ADP-ribose) polymerase (PARP) inhibitors has extensively utilized the benzimidazole-4-carboxamide scaffold, with modifications at the C2 position being central to achieving high potency. A series of cyclic amine-containing benzimidazoles, where the cyclic amine is attached to the C2 position, has yielded potent PARP-1 inhibitors.
The table below illustrates the effect of different C2-substituents on the activity of benzimidazole derivatives:
| C2-Substituent | Biological Activity | Target/Assay | IC50/Activity | Reference |
| Anacardic acid | COX-2 inhibition | Anti-inflammatory | - | nih.govmdpi.com |
| Diarylamine | Bradykinin receptor antagonism | Anti-inflammatory | - | nih.govmdpi.com |
| 2-(4-chlorophenyl) | Trypanocidal activity | T. cruzi | - | |
| 2-(1-propylpiperidin-4-yl) | PARP-1 inhibition | Enzyme assay | Ki = 8 nM | |
| 2-phenyl | PARP-1 inhibition | Enzyme assay | - | |
| 2-(3,4,5-trimethoxyphenyl) | Antiproliferative activity | Siha cells | 0.61 µmol/L |
Role of Substitutions at the C5 and C6 Positions of the Benzimidazole Ring (e.g., Carboxamide Moiety)
Substitutions at the C5 and C6 positions of the benzimidazole ring are crucial for modulating the biological activity and selectivity of benzimidazole-6-carboxamide analogues. The carboxamide group at the C6 position, as in the parent compound N-(4-methylbenzyl)-1H-benzimidazole-6-carboxamide, is a key feature that can be further modified to optimize interactions with biological targets.
The presence of a 5-carboxamide or a sulfamoyl/sulfonyl group on the benzimidazole scaffold has been linked to cannabinoid receptor antagonism nih.govmdpi.com. The nature of the substituent at the C5 position can be a determining factor for activity. For example, in a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a nitro group at the C5 position resulted in pronounced anti-inflammatory and CDK-inhibitory activities, while amino or methyl groups at the same position led to a complete loss of activity nih.gov. This highlights the sensitivity of the biological activity to the electronic properties of the substituents at this position.
In the context of antiproliferative agents, cyano-substituted derivatives at the C5(6) position have demonstrated strong activity against various cancer cell lines nih.gov. Specifically, N-methyl-substituted derivatives with a cyano group on the benzimidazole nucleus showed selective and potent activity against the MCF-7 breast cancer cell line.
The table below provides examples of the influence of C5 and C6 substitutions on the biological activity of benzimidazole derivatives:
| C5/C6-Substituent | Biological Activity | Target/Assay | IC50/Activity | Reference |
| 5-Nitro | Anti-inflammatory & CDK-inhibitory | CDK1/CDK5 | - | nih.gov |
| 5-Amino | Inactive | Anti-inflammatory & CDK-inhibitory | - | nih.gov |
| 5-Methyl | Inactive | Anti-inflammatory & CDK-inhibitory | - | nih.gov |
| 6-Cyano | Antiproliferative | MCF-7 cells | 3.1 µM | nih.gov |
| 5(6)-Cyano | Antiproliferative | Various cancer cell lines | 1.2-5.3 µM | nih.gov |
Contribution of the N-(4-methylbenzyl) Moiety to Biological Activity
The benzyl group itself is a common pharmacophore that can engage in hydrophobic and π-stacking interactions with biological targets. The presence of a substituent on the benzyl ring, such as the 4-methyl group, can fine-tune these interactions and influence the compound's potency and selectivity.
In a study on thieno[2,3-d]pyrimidine-6-carboxamides, it was observed that derivatives with small substituents like a methyl group in the para-position of the N-benzyl ring exhibited good antimicrobial activity. This suggests that a small, lipophilic group at the para position can be beneficial for activity.
The 4-methyl group is an electron-donating group, which can subtly alter the electronic properties of the aromatic ring and potentially influence hydrogen bonding interactions of the adjacent amide group. It also increases the lipophilicity of the moiety, which can affect cell permeability and binding to hydrophobic pockets in target proteins.
Without specific comparative data for this compound versus its unsubstituted N-benzyl counterpart or other substituted analogues, the precise contribution of the 4-methyl group remains an area for further investigation. However, based on general SAR principles, it is likely to contribute to favorable hydrophobic interactions within the binding site of its biological target.
Rational Design Principles for Enhanced Potency and Selectivity of Benzimidazole-6-carboxamide Analogues
The rational design of novel benzimidazole-6-carboxamide analogues with enhanced potency and selectivity is guided by a comprehensive understanding of the SAR principles discussed in the preceding sections. The goal is to optimize the interactions of the ligand with its biological target, often a protein active site, by strategically modifying its chemical structure.
Key principles for the rational design of these analogues include:
Targeted Substitutions: Modifications should be focused on the positions known to significantly influence activity, namely the N1, C2, C5, and C6 positions of the benzimidazole ring, as well as the N-benzyl moiety of the carboxamide.
Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties or enhance binding affinity. For example, replacing a metabolically liable group with a more stable one while maintaining biological activity.
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools such as molecular docking can be employed to predict the binding mode of designed analogues. This allows for the design of compounds with improved complementarity to the active site, potentially leading to higher potency and selectivity. For instance, docking studies have been instrumental in designing PARP-1 inhibitors based on the benzimidazole carboxamide scaffold.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent leads. The benzimidazole-6-carboxamide scaffold can serve as a core fragment for further elaboration.
QSAR (Quantitative Structure-Activity Relationship) Modeling: 3D-QSAR studies can be used to build predictive models that correlate the physicochemical properties of the compounds with their biological activity. These models can then guide the design of new analogues with improved potency mdpi.com.
A successful lead optimization strategy often involves an iterative process of design, synthesis, and biological evaluation. For example, in the development of PARP inhibitors, a lead benzimidazole-4-carboxamide compound with a PARP1 IC50 of 2.6 nM was further optimized by replacing a metabolically unstable methyl ester group, leading to more potent and stable analogues.
By applying these rational design principles, it is possible to systematically explore the chemical space around the benzimidazole-6-carboxamide scaffold to develop novel therapeutic agents with superior efficacy and safety profiles.
Computational Chemistry and in Silico Approaches in Research on N 4 Methylbenzyl 1h Benzimidazole 6 Carboxamide
Molecular Docking Studies for Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a benzimidazole (B57391) derivative, might interact with a biological target, typically a protein or enzyme.
In studies on related benzimidazole carboxamides, molecular docking has been successfully used to predict binding affinities and elucidate key interactions with various therapeutic targets. For instance, research on a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides identified topoisomerase IIα-DNA as a potential target. Docking simulations revealed that these compounds could be effectively accommodated within the enzyme's binding pocket nih.gov. Similarly, docking studies on other benzimidazole carboxamide derivatives have explored their binding modes as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair nih.gov.
The primary interactions governing the binding of this class of compounds typically include:
Hydrogen Bonds: The benzimidazole core and carboxamide linker provide both hydrogen bond donors and acceptors, allowing for strong interactions with amino acid residues in the target's active site nih.govnih.gov.
Hydrophobic Interactions: The fused benzene ring and other aromatic substituents often engage in hydrophobic and π-π stacking interactions with the target protein nih.gov.
These studies generate a docking score, an estimation of the binding free energy, which helps rank potential inhibitors for further investigation.
Molecular Dynamics Simulations for Ligand-Target Stability Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-target complex over time. MD simulations model the physical movements of atoms and molecules, providing a more realistic representation of the biological environment.
For novel benzimidazole-based compounds, MD simulations have been used to confirm the stability of complexes predicted by docking. In the study of N-substituted benzimidazole-6-carboxamides as potential anticancer agents, MD simulations confirmed the stability of the most potent compound when bound to the topoisomerase IIα-DNA complex nih.gov. Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the structural stability of the complex.
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues, helping to identify which parts of the protein interact most significantly with the ligand.
These simulations provide crucial information on the durability of the interactions and the conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For benzimidazole derivatives, 3D-QSAR models have been developed to understand the molecular properties that influence their therapeutic activity. These models are built using a training set of compounds with known activities to predict the activities of new, untested molecules. For example, a 3D-QSAR study on a series of benzimidazole carboxamide-based PARP-1 inhibitors successfully created models with high predictive power (q² up to 0.744) nih.gov. Another study on different N-substituted benzimidazole derived carboxamides generated 3D-QSAR models to explore the molecular properties influencing their antioxidative activity nih.gov. These models help identify which chemical features are positively or negatively correlated with activity, thereby guiding the design of more potent compounds.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target.
Structure-Based Virtual Screening (SBVS): Utilizes the 3D structure of the target protein to dock a large number of compounds, ranking them based on their predicted binding affinity. This approach is common for targets where a crystal structure is available.
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target, using them as a template to identify new compounds with similar properties (e.g., shape, pharmacophore).
While no specific virtual screening studies highlighting N-(4-methylbenzyl)-1H-benzimidazole-6-carboxamide were found, the benzimidazole scaffold is frequently used in the design of compound libraries for screening against various targets due to its favorable pharmacological properties and synthetic accessibility nih.gov.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico ADMET prediction models are used to computationally estimate these properties early in the discovery process, saving time and resources.
Studies on various benzimidazole derivatives consistently include ADMET predictions to assess their drug-likeness. researchgate.netrsc.orgsemanticscholar.org These predictions often analyze compliance with established rules, such as Lipinski's Rule of Five, and estimate key pharmacokinetic parameters.
Table 1: Representative In Silico ADMET Predictions for Benzimidazole Derivatives
| Parameter | Predicted Property | Importance |
|---|---|---|
| Absorption | ||
| Oral Bioavailability | Good to Moderate | Indicates potential for oral administration. |
| Human Intestinal Absorption | High | Predicts how well the compound is absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | An in vitro model for intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Variable | Crucial for CNS targets; undesirable for peripheral targets. |
| P-glycoprotein Substrate | Often 'No' | Non-substrates are less likely to be removed from cells by efflux pumps. ceon.rs |
| Metabolism | ||
| CYP450 Inhibition | Variable | Predicts potential for drug-drug interactions. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Predicts risk of cardiac toxicity. |
| Hepatotoxicity | Low Risk | Predicts risk of liver damage. |
| Mutagenicity (AMES test) | Typically Negative | Predicts the potential to cause DNA mutations. |
For the class of N-substituted benzimidazole-6-carboxamides, computational tools predict appropriate drug-likeness and favorable pharmacokinetic profiles, marking them as promising candidates for further development nih.gov.
Future Directions and Potential Therapeutic Applications of N 4 Methylbenzyl 1h Benzimidazole 6 Carboxamide Research
Development of Novel Benzimidazole-Based Therapeutic Agents for Emerging Pathogens
The benzimidazole (B57391) core is a cornerstone in the development of antimicrobial agents. chemijournal.comnih.gov The structural similarity of benzimidazoles to naturally occurring nucleotides allows them to interact with various biopolymers in microorganisms. nih.gov Research is increasingly focused on designing novel benzimidazole derivatives to combat the growing threat of drug-resistant bacteria and emerging viral pathogens.
Future research on N-(4-methylbenzyl)-1H-benzimidazole-6-carboxamide and its analogues would likely involve screening against a panel of clinically significant pathogens. This includes multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), where new therapeutic options are urgently needed. acs.org Furthermore, given the proven antiviral activity of some benzimidazole compounds, investigating its efficacy against emerging viruses is a logical next step. nih.gov Structure-activity relationship (SAR) studies will be crucial to optimize the scaffold to enhance potency and spectrum of activity against these challenging pathogens. nih.gov
Table 1: Examples of Benzimidazole Derivatives and their Antimicrobial Activity
| Compound Class | Target Pathogen(s) | Key Findings |
| Triaryl Benzimidazoles | MRSA, VRE | Demonstrated significant activity against multidrug-resistant Gram-positive strains. acs.org |
| Benzimidazole-Triazole Hybrids | Various Bacteria & Viruses | Hybrids show remarkable antimicrobial and antiviral properties, including against SARS-CoV-2. nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | E. coli, S. aureus (MSSA, MRSA), C. albicans | Certain derivatives showed potent antibacterial and antifungal activity, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. rsc.orgnih.govresearchgate.net |
Exploration of Combination Therapies in Preclinical Models
In oncology, a significant trend is the use of combination therapies to enhance efficacy and overcome resistance. Benzimidazole derivatives, particularly those acting as Poly(ADP-ribose) polymerase (PARP) inhibitors, have shown significant promise in this area. nih.govnih.gov These inhibitors can potentiate the cytotoxic effects of DNA-damaging agents like temozolomide (B1682018) and cisplatin. nih.gov
Preclinical studies on this compound would likely investigate its potential to synergize with existing chemotherapeutic drugs. For instance, if the compound is found to inhibit DNA repair pathways, as other benzimidazole-carboxamides do, it could be tested in combination with alkylating agents or platinum-based drugs in various cancer cell lines and xenograft models. nih.govnih.gov Such studies aim to determine if the combination leads to a greater anti-tumor effect than either agent alone, potentially allowing for lower, less toxic doses of the conventional chemotherapeutic.
Advancements in Targeted Drug Delivery Systems for Benzimidazole-6-carboxamides
A major challenge for many potent therapeutic agents, including benzimidazole derivatives, is poor water solubility, which can limit bioavailability and therapeutic effectiveness. nih.gov Modern drug delivery research focuses on developing nanocarrier systems to overcome these limitations, improve drug targeting, and control release kinetics. nih.gov
Future research could focus on encapsulating this compound into various nanodelivery platforms such as:
Polymeric Micelles: These can solubilize hydrophobic drugs and improve their pharmacokinetic profile. nih.gov
Nanoparticles: Biodegradable polymers can be used to create nanoparticles that offer controlled drug release and can be surface-modified with ligands for targeted delivery to specific tissues, like tumors. nih.gov
pH-Responsive Systems: Smart delivery systems can be designed to release their drug payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes, increasing the drug concentration at the site of action. nih.gov
These advanced delivery systems could enhance the therapeutic index of benzimidazole-6-carboxamides by increasing their efficacy while reducing potential side effects on healthy tissues. nih.govnih.gov
Addressing Challenges in Benzimidazole Drug Discovery
Despite the therapeutic promise of the benzimidazole scaffold, several challenges remain in the drug discovery and development process.
Synthetic Efficiency: While numerous methods exist for synthesizing the benzimidazole core, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly protocols. benthamdirect.comrsc.org The adoption of green chemistry principles, such as using nanoparticle catalysts, solvent-free conditions, or microwave-assisted synthesis, is becoming more prevalent. dntb.gov.uaijpsjournal.com These modern approaches can offer significant advantages over classical methods by reducing reaction times, increasing yields, and simplifying purification processes. ijpsjournal.com Future work on this compound would benefit from optimizing its synthesis using these advanced methodologies.
Resistance Mechanisms: Drug resistance is a significant hurdle for both antimicrobial and anticancer therapies. nih.govtandfonline.com For anthelmintics, resistance to benzimidazoles is well-documented and often linked to specific mutations in the β-tubulin gene, the drug's target. nih.govresearchgate.netnih.gov In other therapeutic areas, resistance can emerge through various mechanisms. A critical area of future research will be to elucidate potential resistance mechanisms to novel benzimidazole derivatives like this compound. This involves long-term exposure studies in cell culture models to select for resistant populations and subsequent genomic or proteomic analysis to identify the molecular changes responsible for the resistance phenotype. Understanding these mechanisms is vital for designing next-generation compounds that can circumvent resistance and for developing strategies to prolong the therapeutic lifespan of these agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methylbenzyl)-1H-benzimidazole-6-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Guidance :
- Synthesis Pathways : Start with condensation of 4-methylbenzylamine with a pre-functionalized benzimidazole-carboxylic acid intermediate. Use coupling reagents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen to form the carboxamide bond .
- Optimization : Vary solvents (e.g., DMF vs. THF), temperatures (80–120°C), and catalysts (e.g., Ni–Al alloy for nitro-group reduction in intermediates). Monitor purity via TLC and HPLC, and optimize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Yield Improvement : Conduct stepwise purification of intermediates, such as isolating the benzimidazole core before carboxamide coupling, to reduce side reactions .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Guidance :
- Spectroscopy : Use and NMR (in DMSO-d6 or CDCl3) to confirm substituent positions on the benzimidazole core. Assign peaks via 2D experiments (COSY, HSQC) .
- Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular weight and fragmentation patterns, ensuring no residual solvents or byproducts .
- Crystallography : Grow single crystals via slow evaporation (methanol/water). Use SHELXL for refinement, addressing challenges like twinning or disorder in the 4-methylbenzyl group .
Q. What in vitro assays are appropriate for initial biological evaluation of this compound?
- Methodological Guidance :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Optimize substrate concentrations and incubation times to avoid false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to modify the benzimidazole core for enhanced pharmacological activity?
- Methodological Guidance :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3 at position 5) to improve metabolic stability. Compare with electron-donating groups (e.g., -OCH3) to assess solubility trade-offs .
- Scaffold Hybridization : Fuse the benzimidazole with pyrimidine or triazole moieties (e.g., via Suzuki coupling) to explore dual-targeting potential. Validate binding via SPR or ITC .
- Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity. Address outliers via molecular dynamics simulations .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
- Methodological Guidance :
- Disorder Handling : The flexible 4-methylbenzyl group may exhibit positional disorder. Apply PART instructions in SHELXL to model alternative conformers and refine occupancy ratios .
- Twinning : For twinned crystals (common in benzimidazole derivatives), use the TWIN/BASF commands in SHELXL and validate via R-factor convergence .
Q. What computational strategies predict the binding affinity and selectivity of this compound for target proteins?
- Methodological Guidance :
- Docking Studies : Use AutoDock Vina or Glide to model interactions with proteins (e.g., kinases). Validate poses via MD simulations (AMBER or GROMACS) to assess stability .
- Free Energy Calculations : Apply MM-GBSA or FEP+ to estimate binding free energy. Cross-validate with experimental IC50 values to refine force fields .
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Guidance :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Report EC50/IC50 with 95% confidence intervals .
- Compound Stability : Test for degradation under assay conditions (e.g., DMSO stock age, light exposure) via LC-MS. Use fresh stocks and inert storage conditions .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling of this compound?
- Methodological Guidance :
- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing. Collect plasma at timed intervals for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life .
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathology on liver/kidney tissues. For chronic toxicity, use 28-day repeated-dose protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
